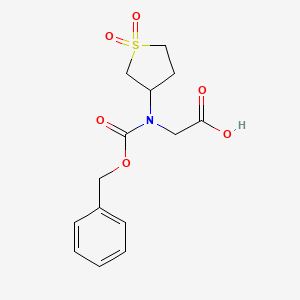
N-((Benzyloxy)carbonyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(benzyloxy)carbonylamino}acetic acid is a complex organic compound that features a benzyloxycarbonyl group, a dioxothiolan ring, and an aminoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(benzyloxy)carbonylamino}acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the dioxothiolan ring: This step involves the reaction of a suitable thiol with an oxidizing agent to form the 1,1-dioxo-1lambda6-thiolan ring.
Introduction of the benzyloxycarbonyl group: This step involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate.
Coupling with aminoacetic acid: The final step involves the coupling of the protected dioxothiolan intermediate with aminoacetic acid under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield, purity, and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-{(benzyloxy)carbonylamino}acetic acid can undergo various types of chemical reactions, including:
Oxidation: The dioxothiolan ring can be further oxidized under strong oxidizing conditions.
Reduction: The benzyloxycarbonyl group can be removed by hydrogenation or treatment with strong reducing agents.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) or lithium aluminum hydride (LiAlH4) can be used as reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Further oxidized derivatives of the dioxothiolan ring.
Reduction: Deprotected aminoacetic acid derivatives.
Substitution: Substituted aminoacetic acid derivatives with various functional groups.
Scientific Research Applications
2-{(benzyloxy)carbonylamino}acetic acid has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{(benzyloxy)carbonylamino}acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The benzyloxycarbonyl group can act as a protecting group, allowing for selective reactions at other sites on the molecule. The dioxothiolan ring may participate in redox reactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-[(1,1-dioxo-1lambda6-thiolan-3-yl)amino]acetic acid hydrochloride: This compound is similar in structure but lacks the benzyloxycarbonyl group.
2-[(1,1-dioxo-1lambda6-thiolan-3-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid: This compound features a fluorenylmethoxycarbonyl (Fmoc) group instead of the benzyloxycarbonyl group.
Uniqueness
2-{(benzyloxy)carbonylamino}acetic acid is unique due to the presence of the benzyloxycarbonyl group, which provides additional stability and protection during chemical reactions. This makes it a valuable intermediate in synthetic chemistry, particularly for the development of complex molecules with specific functional groups.
Properties
Molecular Formula |
C14H17NO6S |
|---|---|
Molecular Weight |
327.35 g/mol |
IUPAC Name |
2-[(1,1-dioxothiolan-3-yl)-phenylmethoxycarbonylamino]acetic acid |
InChI |
InChI=1S/C14H17NO6S/c16-13(17)8-15(12-6-7-22(19,20)10-12)14(18)21-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17) |
InChI Key |
YWBNIFZCCAYIDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC(=O)O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(Bromomethyl)phenoxy]-2-methylpyridine hydrobromide](/img/structure/B13507322.png)
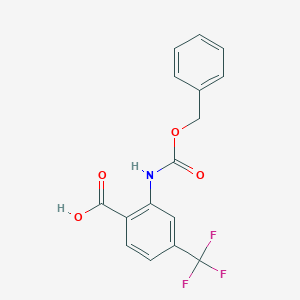
![1-Oxa-8-azaspiro[4.5]decan-2-ylmethanamine](/img/structure/B13507331.png)
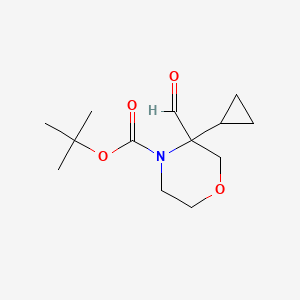
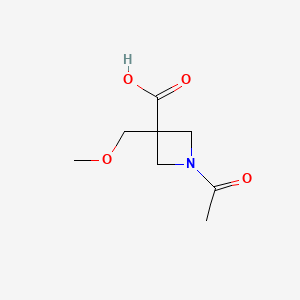
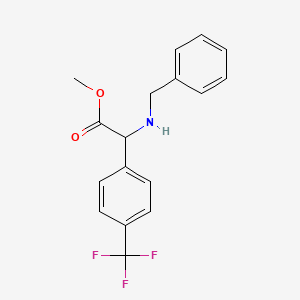
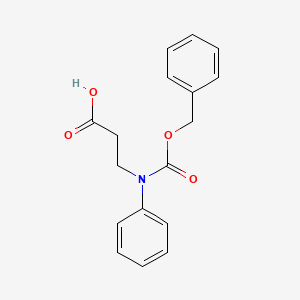
![tert-butyl N-[(3S)-1-bromo-4,4-dimethylpentan-3-yl]carbamate](/img/structure/B13507372.png)
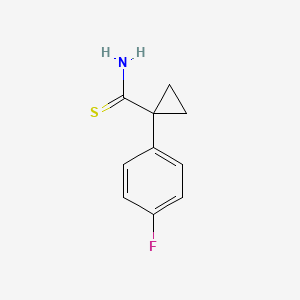
![8-Benzyloxycarbonyl-1,4-dioxa-8-aza-spiro[4.5]decane-6-carboxylic acid](/img/structure/B13507388.png)
![{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanol](/img/structure/B13507396.png)
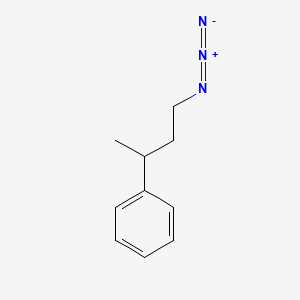
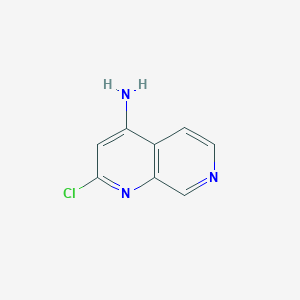
![Benzyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B13507408.png)
